N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-9-13(10(2)21-16-9)22(18,19)15-8-14(17)6-3-4-12-11(14)5-7-20-12/h5,7,15,17H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZWTGSUZOINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features suggest interactions with various biological targets, making it a candidate for drug development in areas such as neuropharmacology and oncology.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrahydrobenzofuran moiety : Contributes to its biological activity.
- Isosazole ring : Known for its role in various pharmacological activities.
- Sulfonamide group : Enhances solubility and reactivity.
Molecular Formula : C17H18N2O6S
Molecular Weight : 378.4 g/mol
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Neuroprotective effects
- Inhibition of Enzymes and Receptors : The sulfonamide group may interact with enzymes involved in inflammatory pathways.
- Cell Proliferation Inhibition : Studies have shown that derivatives of isoxazole can inhibit the proliferation of cancer cells, particularly colorectal cancer cells (HCT116) with IC50 values around 162 nM .
- Induction of Apoptosis : Compounds similar to this compound have been observed to modulate apoptosis through intrinsic pathways by down-regulating c-MYC and up-regulating HEXIM1 expression .
Case Studies
- Antitumor Activity : A study demonstrated that a related compound significantly inhibited tumor growth in a CT-26 mouse model with a suppression rate of 56.1% after treatment at 20 mg/kg for 14 days . This suggests potential applications for this compound in cancer therapy.
- Neuropharmacological Applications : Compounds featuring the tetrahydrobenzofuran structure have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory mediators. |
| Analgesic | Possible pain relief mechanisms through receptor modulation. |
| Neuroprotective | Protective effects on neuronal cells against oxidative stress. |
| Antitumor | Significant inhibition of tumor cell proliferation in vitro and in vivo. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include sulfonamide-bearing heterocycles such as triazole-thiones (e.g., compounds [7–9] in ) and hydrazinecarbothioamides (e.g., compounds [4–6]). Key differences and similarities are outlined below:
Key Findings
Bioactivity Potential: Unlike triazole-thiones [7–9], which lack direct sulfonamide (-SO₂NH-) groups, the target compound’s sulfonamide moiety may confer enhanced binding to metalloenzyme active sites (e.g., carbonic anhydrases). However, triazole-thiones exhibit tautomerism-driven stability, which could influence pharmacokinetics .
Solubility and Stability : The tetrahydrobenzofuran core in the target compound likely improves aqueous solubility compared to the fully aromatic systems in [7–9]. Hydrazinecarbothioamides [4–6], with their carbonyl groups, may exhibit lower metabolic stability due to susceptibility to hydrolysis.
Synthetic Complexity : The target compound’s synthesis requires multi-step coupling of two heterocyclic systems, whereas triazole-thiones [7–9] are generated via straightforward cyclization, as described in .
Preparation Methods
Cyclization of Diol Precursors
The tetrahydrobenzofuran scaffold is synthesized through acid-catalyzed cyclization of a diol precursor. For example, 2,5-dihydroxyhexanal undergoes intramolecular etherification in the presence of sulfuric acid, yielding 4-hydroxy-4,5,6,7-tetrahydrobenzofuran. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group at the 4-position.
Key Reaction Conditions :
- Solvent: Ethanol/water (9:1)
- Temperature: 60°C, 12 hours
- Yield: ~68%
Protection of Hydroxy Group
To prevent side reactions during sulfonamide coupling, the hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Treatment with TBDMS chloride and imidazole in dichloromethane achieves quantitative protection.
Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride
Chlorosulfonation of 3,5-Dimethylisoxazole
The sulfonyl chloride intermediate is synthesized via sequential treatment of 3,5-dimethylisoxazole with chlorosulfonic acid and thionyl chloride.
- Chlorosulfonation :
- React 3,5-dimethylisoxazole (1.66 mol) with chlorosulfonic acid (6.64 mol) at 90–110°C for 3 hours.
- Yield after workup: 81.7% (melting point: 38.3°C).
- Thionyl Chloride Quenching :
- Add thionyl chloride (1.2 mol) to the reaction mixture at 60°C, then heat to 110°C for 1.5 hours.
- Isolate via ice-water quenching and petroleum ether recrystallization.
Advantages :
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Amine
The protected amine intermediate reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in a two-phase system:
Procedure :
- Dissolve 4-(TBDMS-oxy)-4-(aminomethyl)-tetrahydrobenzofuran (1.0 equiv) in dichloromethane.
- Add sulfonyl chloride (1.2 equiv) and sodium bicarbonate (2.5 equiv) at 0°C.
- Warm to room temperature and stir for 6 hours.
- Deprotect TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
Reaction Metrics :
- Yield: 72–78%
- Purity (HPLC): ≥98%
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as eluent. Fractions containing the target compound are pooled and concentrated.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole-H), 4.12 (m, 1H, CH₂NH), 3.78 (s, 2H, furan-CH₂), 2.42 (s, 6H, CH₃).
- HRMS : m/z 378.4 [M+H]⁺ (calculated for C₁₇H₁₈N₂O₆S: 378.09).
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tetrahydrobenzofuran’s rigid structure impedes sulfonyl chloride accessibility. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 hours) improves yields.
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Chlorosulfonation | 81.7 | 95 | High scalability |
| Direct Coupling | 78 | 98 | Minimal side products |
| Alternative (Patent) | 65 | 90 | Broad substrate tolerance |
Industrial-Scale Considerations
Cost-Effective Reagents
Thionyl chloride is preferred over phosphorus pentachloride due to lower cost and milder conditions.
Waste Management
Neutralization of chlorosulfonic acid residues with sodium bicarbonate reduces environmental impact.
Q & A
Q. What are the optimal synthetic pathways and conditions for this compound?
The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps require:
- Temperature control (e.g., maintaining 0–5°C during coupling to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF for solubility and reactivity).
- Catalysts (e.g., triethylamine for deprotonation during sulfonylation). Reaction progress should be monitored via TLC or HPLC to optimize yields (typically 60–75% after purification) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve 3D conformation, particularly the tetrahydrobenzofuran ring orientation .
Q. How do physicochemical properties influence its bioactivity?
Key properties include:
- LogP (2.8–3.2) : Impacts membrane permeability.
- Aqueous solubility (<50 µM at pH 7.4), requiring formulation with co-solvents (e.g., DMSO/PBS mixtures).
- pKa (sulfonamide NH ~9.5) : Affects ionization and target binding in physiological conditions .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) may arise from:
- Assay conditions (pH, ionic strength, cofactors).
- Protein source differences (recombinant vs. native enzymes). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate hydrolysis) and cross-reference with structural analogs (Table 1) .
Table 1 : Comparative Bioactivity of Sulfonamide Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Target compound | COX-2 | 12 ± 2 | >100 (vs. COX-1) |
| Sulfamethoxazole (control) | DHFR | 850 ± 50 | 5 (vs. bacterial) |
Q. What experimental designs are recommended for SAR studies?
- Scaffold diversification : Modify the tetrahydrobenzofuran hydroxyl group (e.g., acetylation, methylation) to assess hydrogen-bonding roles.
- Isoxazole ring substitutions : Introduce halogens or electron-withdrawing groups to modulate electronic effects. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like carbonic anhydrase IX .
Q. How can stability issues under physiological conditions be mitigated?
- pH stability profiling : Pre-formulation studies in buffers (pH 1–9) reveal degradation hotspots (e.g., sulfonamide hydrolysis at pH <3).
- Prodrug strategies : Mask the hydroxyl group with labile esters (e.g., acetyl) to enhance plasma stability .
Methodological Considerations
Q. What purification techniques maximize compound purity?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc).
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/petroleum ether) for crystal lattice formation. Purity (>98%) should be confirmed via HPLC (C18 column, 254 nm) .
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting point shifts.
- Knockdown/rescue experiments : Use siRNA to silence the target and assess activity restoration .
Q. Notes for Rigor :
- Cross-validate synthetic intermediates with IR (e.g., νC=O at 1660–1680 cm⁻¹) and elemental analysis .
- For bioactivity, include positive/negative controls (e.g., celecoxib for COX-2 inhibition) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
